N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core linked to a tetrahydropyran ring substituted with a pyrrole group via an acetamide bridge. Key physicochemical properties include a molecular weight of 331.43 g/mol, molecular formula C₁₇H₂₁N₃O₂S, logP of 2.94, and a polar surface area of 46.625 Ų .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(19-16-18-13-4-3-5-14(13)23-16)12-17(6-10-22-11-7-17)20-8-1-2-9-20/h1-2,8-9H,3-7,10-12H2,(H,18,19,21) |
InChI Key |
ZECIBKMYOCKIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the pyrrol-1-yl tetrahydro-2H-pyran group. Common reagents used in these reactions include thionyl chloride, pyrrole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The goal is to achieve a high-efficiency synthesis that minimizes waste and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exhibits notable biological activities:
1. Anti-inflammatory Properties:
Studies have shown that compounds containing thiazole rings can exhibit anti-inflammatory effects. This compound has been tested in various models demonstrating its potential to reduce inflammation markers effectively .
2. Analgesic Activity:
The compound has been evaluated for its analgesic properties, with findings suggesting it may surpass traditional analgesics in efficacy in certain models . This makes it a candidate for further development in pain management therapies.
3. Modulation of Biological Pathways:
The compound's interactions with specific receptors or enzymes suggest it may play a role in modulating various biological pathways related to pain and inflammation .
Case Studies
Study 1: Synthesis and Evaluation of Thiazole Derivatives
A series of thiazole derivatives were synthesized and tested for their anti-inflammatory and analgesic activities. The results indicated that derivatives similar to this compound exhibited significant effects in reducing inflammation in animal models .
Study 2: Mechanistic Insights into Pain Relief
Research focused on the mechanistic pathways through which compounds like this compound exert their analgesic effects revealed interactions with pain receptors that could lead to novel therapeutic approaches .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide
- Molecular Formula : C₈H₈F₂N₂OS
- Molecular Weight : 218.22 g/mol
- Key Differences : Replaces the pyrrol-tetrahydropyran group with 2,2-difluoroacetamide .
- Impact :
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Key Differences : Substitutes pyrrol-tetrahydropyran with a 4-fluorophenyl piperazine group.
- The 4-fluorophenyl group may increase affinity for serotonin or dopamine receptors, common targets in CNS therapeutics .
Core Heterocycle Modifications
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
- Molecular Formula : C₁₂H₁₁ClN₂S
- Molecular Weight : 250.75 g/mol
- Key Differences : Simplifies the structure by removing the acetamide and pyrrol-pyran groups, attaching a 4-chlorophenyl directly to the thiazole.
- Impact :
Physicochemical and Pharmacokinetic Profiles
*Estimated values based on structural analogs.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N4OS
- Molecular Weight : 358.47 g/mol
- CAS Number : 1401529-54-1
1. Anti-inflammatory Activity
Research indicates that compounds with a thiazole moiety often exhibit anti-inflammatory properties. For instance, derivatives of thiazoles have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The compound may share this characteristic, potentially offering therapeutic benefits in inflammatory diseases.
2. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A study explored various thiazole derivatives and found significant antitumor activity against different cancer cell lines, suggesting that this compound could be evaluated for similar effects. The mechanism often involves the induction of apoptosis in cancer cells.
3. Antimicrobial Properties
Thiazole compounds have demonstrated antimicrobial activity against various pathogens. This compound's structure may suggest potential efficacy against bacterial and fungal infections, although specific studies are needed to confirm this.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for inhibiting enzymes like COX and lipoxygenase.
- Cell Cycle Arrest : Certain thiazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several studies provide insights into the biological activities of thiazole-based compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
